molecular formula C52H85F3N8O13S B12363171 Tam557 (tfa)

Tam557 (tfa)

Cat. No.: B12363171
M. Wt: 1119.3 g/mol
InChI Key: BSLBFEDMNJKDQK-NVOAYPLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Tam557 (tfa) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.

Comparison with Similar Compounds

Tam557 (tfa) is similar to other tubulysin compounds, such as tubulysin A and tubulysin B . it is unique in its ability to be conjugated to transport vehicles targeting specific molecules . This makes it particularly valuable in targeted drug delivery systems. Other similar compounds include:

    Tubulysin A: Another cytotoxic tubulysin compound with similar microtubule-disrupting properties.

    Tubulysin B: Similar to tubulysin A but with slight variations in its chemical structure and potency.

Properties

Molecular Formula

C52H85F3N8O13S

Molecular Weight

1119.3 g/mol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H84N8O11S.C2HF3O2/c1-9-20-58(49(63)44(35(6)11-3)54-47(62)41-14-12-13-21-57(41)8)42(34(4)5)32-43(68-22-10-2)48-53-40(33-70-48)46(61)52-38(31-37-15-17-39(59)18-16-37)30-36(7)45(60)55-56-50(64)69-29-28-67-27-26-66-25-24-65-23-19-51;3-2(4,5)1(6)7/h15-18,33-36,38,41-44,59H,9-14,19-32,51H2,1-8H3,(H,52,61)(H,54,62)(H,55,60)(H,56,64);(H,6,7)/t35-,36-,38+,41+,42+,43+,44-;/m0./s1

InChI Key

BSLBFEDMNJKDQK-NVOAYPLDSA-N

Isomeric SMILES

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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